7-methyl-2-{[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]sulfanyl}-6,7,8,9-tetrahydro-5H-pyrido[4,3-d][1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one
Description
7-methyl-2-{[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]sulfanyl}-6,7,8,9-tetrahydro-5H-pyrido[4,3-d][1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one is a complex heterocyclic compound It is characterized by its unique structure, which includes a pyrido[4,3-d][1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one core, a piperazine ring, and a phenyl group
Properties
Molecular Formula |
C21H24N6O2S2 |
|---|---|
Molecular Weight |
456.6 g/mol |
IUPAC Name |
11-methyl-5-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl-4-thia-2,6,7,11-tetrazatricyclo[7.4.0.03,7]trideca-1(9),2,5-trien-8-one |
InChI |
InChI=1S/C21H24N6O2S2/c1-24-8-7-17-16(13-24)19(29)27-20(22-17)31-21(23-27)30-14-18(28)26-11-9-25(10-12-26)15-5-3-2-4-6-15/h2-6H,7-14H2,1H3 |
InChI Key |
PHPJDLVSWFYTKH-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC2=C(C1)C(=O)N3C(=N2)SC(=N3)SCC(=O)N4CCN(CC4)C5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-methyl-2-{[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]sulfanyl}-6,7,8,9-tetrahydro-5H-pyrido[4,3-d][1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one typically involves multi-step reactions. One common synthetic route includes the following steps:
Formation of the pyrido[4,3-d][1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one core: This can be achieved through the condensation of appropriate starting materials under acidic or basic conditions.
Introduction of the piperazine ring: This step involves the reaction of the intermediate with 4-phenylpiperazine.
Attachment of the sulfanyl group: This is typically done through a nucleophilic substitution reaction.
Final methylation: The final step involves the methylation of the compound to obtain the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
7-methyl-2-{[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]sulfanyl}-6,7,8,9-tetrahydro-5H-pyrido[4,3-d][1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or other reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
7-methyl-2-{[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]sulfanyl}-6,7,8,9-tetrahydro-5H-pyrido[4,3-d][1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Industry: It can be used in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 7-methyl-2-{[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]sulfanyl}-6,7,8,9-tetrahydro-5H-pyrido[4,3-d][1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological context.
Comparison with Similar Compounds
Similar Compounds
7-methyl-2-{[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]sulfanyl}-6,7,8,9-tetrahydro-5H-pyrido[4,3-d][1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one: shares similarities with other heterocyclic compounds, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of structural features The presence of the piperazine ring, phenyl group, and the thiadiazolo[3,2-a]pyrimidin-5-one core makes it distinct from other similar compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
